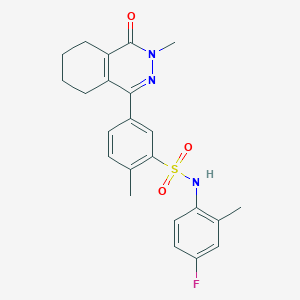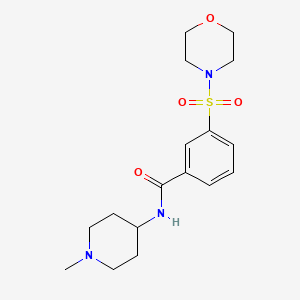![molecular formula C18H19FN4O B4489827 4-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B4489827.png)
4-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Overview
Description
4-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group and a morpholine ring in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 3-(4-fluorophenyl)-2,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2 by fitting into its active site and forming essential hydrogen bonds with Leu83 . This interaction inhibits the enzymatic activity of CDK2, preventing it from phosphorylating its substrates and thus disrupting the normal progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By preventing the phosphorylation of key components for cell proliferation, the compound disrupts the normal cell cycle progression, leading to a halt in cell division . This can result in the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . It also leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Future Directions
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . Future research may focus on exploring these properties further and finding new applications for these compounds.
Biochemical Analysis
Biochemical Properties
The compound 3-(4-fluorophenyl)-2,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 is believed to be due to its ability to fit into the active site of the enzyme, forming essential hydrogen bonds .
Cellular Effects
In terms of cellular effects, this compound has been shown to significantly inhibit the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cells, and moderate activity against HepG-2 cells .
Molecular Mechanism
The molecular mechanism of action of 3-(4-fluorophenyl)-2,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit CDK2, leading to alterations in cell cycle progression and the induction of apoptosis within HCT cells .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are an area of active research. Current studies suggest that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its potential interaction with enzymes such as CDK2, it is likely that it may be involved in various metabolic processes .
Preparation Methods
The synthesis of 4-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate to form the pyrazole ring. The resulting pyrazole is further reacted with 2,4-dichloropyrimidine under basic conditions to form the pyrazolo[1,5-a]pyrimidine core. Finally, the morpholine ring is introduced through nucleophilic substitution with morpholine .
Chemical Reactions Analysis
4-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The pyrazolo[1,5-a]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Comparison with Similar Compounds
4-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
4-(4-Bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Similar structure but with a bromine atom instead of fluorine, leading to different reactivity and biological activity.
4-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine:
4-(4-Methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine: The presence of a methyl group instead of fluorine results in different steric and electronic effects .
These comparisons highlight the unique properties of this compound, particularly its fluorine substitution, which can enhance its biological activity and chemical stability.
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c1-12-11-16(22-7-9-24-10-8-22)23-18(20-12)17(13(2)21-23)14-3-5-15(19)6-4-14/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVHUIUMJBQQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4489744.png)
![N-(1-methyl-4-piperidinyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4489751.png)
![3-[(2-{[2-(2-methoxyphenyl)ethyl]amino}-4-quinazolinyl)amino]-1-propanol](/img/structure/B4489757.png)
![4-(METHYLSULFANYL)-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4489760.png)
![2-(1,3-benzothiazol-2-yl)-5-(3-methoxypropyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4489769.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4489788.png)

![3,5-Dimethyl-4-{1-[(3-methylthiophen-2-YL)methyl]pyrrolidin-2-YL}-1,2-oxazole](/img/structure/B4489806.png)
![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B4489812.png)

![4-(8,9-dimethylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-N,N-dimethylaniline](/img/structure/B4489821.png)
![3-chloro-4-methoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4489823.png)

![4-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4489834.png)
